Cas no 27550-64-7 (Acetamide,N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-)

Acetamide,N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- structure
27550-64-7 structure
Product Name:Acetamide,N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-
CAS No:27550-64-7
MF:C16H21N3O3
MW:303.356243848801
CID:267632
PubChem ID:119654
Update Time:2025-04-19

Acetamide,N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-
    • N-[3-[2-(2,5-dioxopyrrolidin-1-yl)ethyl-ethylamino]phenyl]acetamide
    • Acetamide, N-(3-(((2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)-
    • Acetamide, N-(3-((2-(2,5-dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)-
    • N-(3-(((2,5-Dioxo-1-pyrrolidinyl)ethyl)ethylamino)phenyl)acetamide
    • N-(3-{[2-(2,5-dioxopyrrolidin-1-yl)ethyl](ethyl)amino}phenyl)acetamide
    • EINECS 248-519-3
    • NS00028321
    • Acetamide, N-[3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-
    • Oprea1_623295
    • N-[3-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]acetamide
    • Y22GTM8H5R
    • IDI1_015696
    • DTXSID8067317
    • QNRQNXKUSKBAET-UHFFFAOYSA-N
    • CCG-46728
    • HMS1443D19
    • Acetanilide, 3'-[ethyl(2-succinimidoethyl)amino]-
    • N-[3-[[(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]acetamide
    • N-[3-[2-(2,5-dioxo-1-pyrrolidinyl)ethyl-ethylamino]phenyl]acetamide
    • Acetamide, N-[3-(ethyl)[2-(2,5-dioxopyrrolidin-1-yl)ethyl]amino]phenyl-
    • N-(3-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl](ethyl)amino]phenyl)acetamide #
    • Acetamide, N-[3-[[(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-
    • 27550-64-7
    • SR-01000636405-1
    • Maybridge3_004309
    • SCHEMBL11075740
    • Inchi: 1S/C16H21N3O3/c1-3-18(9-10-19-15(21)7-8-16(19)22)14-6-4-5-13(11-14)17-12(2)20/h4-6,11H,3,7-10H2,1-2H3,(H,17,20)
    • InChI Key: QNRQNXKUSKBAET-UHFFFAOYSA-N
    • SMILES: O=C1CCC(N1CCN(C1C=CC=C(C=1)NC(C)=O)CC)=O

Computed Properties

  • Exact Mass: 303.15843
  • Monoisotopic Mass: 303.15829154g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 422
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 69.7Ų

Experimental Properties

  • PSA: 69.72
Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.